molecular formula C12H19NO4S B14211562 3-[(1-Hydroxy-2-phenylpropan-2-yl)amino]propane-1-sulfonic acid CAS No. 819864-58-9

3-[(1-Hydroxy-2-phenylpropan-2-yl)amino]propane-1-sulfonic acid

Cat. No.: B14211562
CAS No.: 819864-58-9
M. Wt: 273.35 g/mol
InChI Key: YHEGCRQWAMSJIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(1-Hydroxy-2-phenylpropan-2-yl)amino]propane-1-sulfonic acid is an organic compound with a complex structure that includes a hydroxy group, a phenyl group, and a sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Hydroxy-2-phenylpropan-2-yl)amino]propane-1-sulfonic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-hydroxy-2-phenylpropan-2-amine with propane-1-sulfonic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(1-Hydroxy-2-phenylpropan-2-yl)amino]propane-1-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The sulfonic acid group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[(1-Hydroxy-2-phenylpropan-2-yl)amino]propane-1-sulfonic acid has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activity.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-[(1-Hydroxy-2-phenylpropan-2-yl)amino]propane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The hydroxy and sulfonic acid groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetone: An organic compound with a similar phenyl group but different functional groups.

    3-Phenylpropanol: A compound with a similar hydroxy and phenyl group but lacks the sulfonic acid group.

    2-Hydroxy-2-methylpropiophenone: A compound with a similar hydroxy and phenyl group but different structural arrangement.

Uniqueness

3-[(1-Hydroxy-2-phenylpropan-2-yl)amino]propane-1-sulfonic acid is unique due to the presence of both hydroxy and sulfonic acid groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

819864-58-9

Molecular Formula

C12H19NO4S

Molecular Weight

273.35 g/mol

IUPAC Name

3-[(1-hydroxy-2-phenylpropan-2-yl)amino]propane-1-sulfonic acid

InChI

InChI=1S/C12H19NO4S/c1-12(10-14,11-6-3-2-4-7-11)13-8-5-9-18(15,16)17/h2-4,6-7,13-14H,5,8-10H2,1H3,(H,15,16,17)

InChI Key

YHEGCRQWAMSJIL-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(C1=CC=CC=C1)NCCCS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.